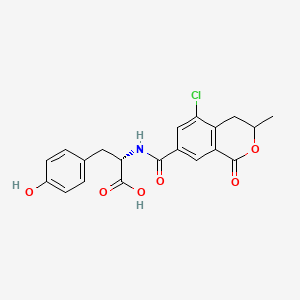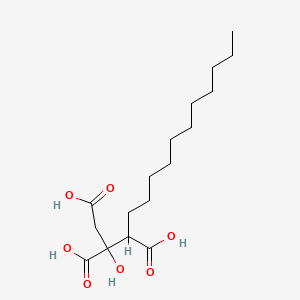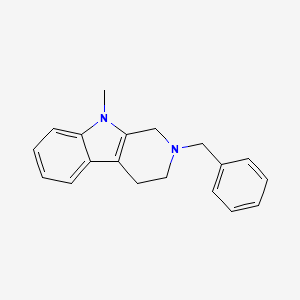
2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. Beta-carbolines are naturally occurring indole alkaloids found in various plants, foods, and even human tissues. They have been studied for their potential neuroprotective, cognitive-enhancing, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline structure .
Industrial Production Methods
Industrial production methods for beta-carbolines often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
化学反应分析
Types of Reactions
2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives, such as carbolinones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted beta-carbolines, carbolinones, and other derivatives with potential biological activities .
科学研究应用
作用机制
The mechanism of action of 2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets:
Monoamine Oxidase Inhibition: The compound can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.
Neurotransmitter Reuptake Inhibition: It also inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the brain.
Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative stress.
相似化合物的比较
Similar Compounds
Tryptoline: Another beta-carboline derivative, known for its monoamine oxidase inhibitory activity.
9-Methyl-beta-carboline: A synthetic derivative with neuroprotective and cognitive-enhancing properties.
Uniqueness
2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline stands out due to its specific benzyl and methyl substitutions, which confer unique biological activities and potential therapeutic applications .
属性
CAS 编号 |
65967-54-6 |
|---|---|
分子式 |
C19H20N2 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
2-benzyl-9-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H20N2/c1-20-18-10-6-5-9-16(18)17-11-12-21(14-19(17)20)13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
InChI 键 |
CCHXYCDFGGTDTO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(CCN(C2)CC3=CC=CC=C3)C4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


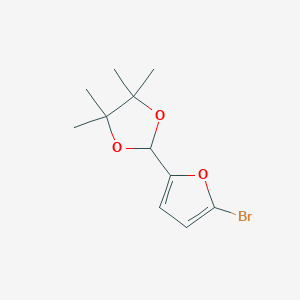
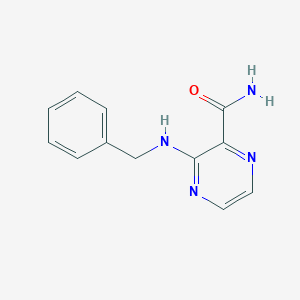


![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
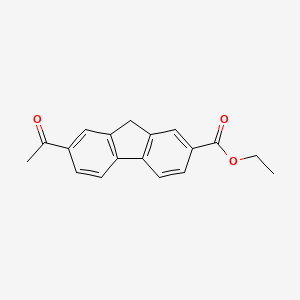
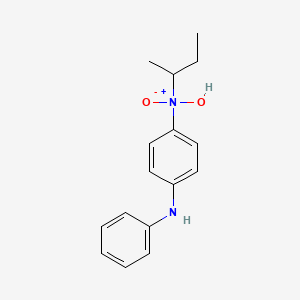
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)


![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
